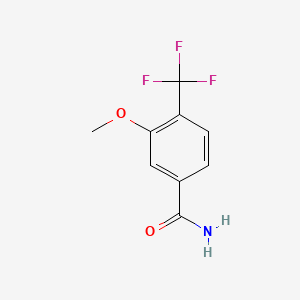

3-Methoxy-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTJARUSYAWEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When coupled with the ubiquitous benzamide moiety, a privileged structure in numerous approved therapeutics, the resulting trifluoromethyl-substituted benzamides emerge as a compound class of significant interest for drug discovery and development.

This technical guide provides a comprehensive overview of 3-Methoxy-4-(trifluoromethyl)benzamide (CAS No. 1214328-36-5) , a compound that, while not extensively documented in publicly available literature, holds considerable potential as a building block and pharmacophore in the design of novel therapeutic agents. By leveraging data from structurally related analogs and fundamental principles of medicinal chemistry, this document will serve as a valuable resource for researchers exploring the synthesis, properties, and potential applications of this and similar molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from solubility and permeability to its interaction with biological targets. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1214328-36-5 | ChemicalBook[1] |

| Molecular Formula | C₉H₈F₃NO₂ | ChemicalBook[1] |

| Molecular Weight | 219.16 g/mol | ChemicalBook[1] |

| Appearance | White Crystalline Powder | ChemicalBook[1] |

| Predicted Boiling Point | 270.5 ± 40.0 °C | ChemicalBook[1] |

| Predicted Density | 1.323 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 15.17 ± 0.50 | ChemicalBook[1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach to Amide Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of a primary amide from a carboxylic acid, which can be adapted for the preparation of this compound from its corresponding benzoic acid derivative.

Step 1: Activation of the Carboxylic Acid

-

To a solution of 3-(trifluoromethyl)-4-methoxybenzoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

Causality of Experimental Choices: The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial activation step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the choice often depending on the scale of the reaction and the desired purity of the intermediate. The use of an inert atmosphere and anhydrous conditions is critical to prevent the hydrolysis of the highly reactive acyl chloride.

Step 2: Amidation

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C and slowly add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide). An excess of ammonia (2-3 equivalents) is typically used to neutralize the hydrogen chloride byproduct.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validating System: The purity of the final product should be assessed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the crystalline solid can also serve as a useful indicator of purity.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several promising avenues for investigation in drug discovery.

Role as a Scaffold in Bioactive Molecules

The benzamide core is a well-established pharmacophore present in a diverse range of clinically approved drugs. The unique substitution pattern of a methoxy group at the 3-position and a trifluoromethyl group at the 4-position can be strategically employed to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for various biological targets.

Hypothesized Biological Targets and Therapeutic Areas

-

Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups and can participate in key interactions with enzyme active sites. Benzamide derivatives have been explored as inhibitors of a wide range of enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). The specific substitution pattern of the title compound may confer novel inhibitory activities.

-

Receptor Modulation: Substituted benzamides are known to interact with various G-protein coupled receptors (GPCRs). The electronic properties endowed by the methoxy and trifluoromethyl groups could lead to novel ligands for receptors implicated in neurological and metabolic disorders.

-

Ion Channel Blockade: The lipophilic nature of the trifluoromethyl group can enhance a molecule's ability to partition into cell membranes, a key property for ion channel modulators. Some benzamide derivatives have been investigated as potassium channel blockers for the potential treatment of epilepsy[2].

Structure-Activity Relationship (SAR) Considerations

The 3-methoxy and 4-trifluoromethyl substitution pattern provides a unique electronic environment on the phenyl ring. The methoxy group is an electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group. This electronic push-pull system can influence the acidity of the amide N-H, the hydrogen bonding capabilities of the molecule, and its overall dipole moment, all of which are critical for molecular recognition by biological targets.

Sources

- 1. This compound, 97% | 1214328-36-5 [amp.chemicalbook.com]

- 2. Design, synthesis and computational evaluation of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide as potential potassium channel blocker in epileptic paroxysmal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxy-4-(trifluoromethyl)benzamide. This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details a plausible synthetic route, predicted physicochemical properties, and expected spectroscopic characteristics of the title compound. Furthermore, it explores the broader significance of the 3-methoxy-4-(trifluoromethyl)phenyl moiety in drug discovery and highlights the reactivity of the benzamide functional group, positioning this compound as a key intermediate for the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to modulate a variety of physicochemical and biological properties.[1] The trifluoromethyl (CF₃) group, in particular, is a common substituent in many approved drugs and clinical candidates. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding interactions with biological targets.

This compound belongs to a class of fluorinated aromatic compounds that serve as versatile intermediates in the synthesis of more complex molecules. The benzamide functional group is a common pharmacophore and provides a convenient handle for further chemical modifications.[2] This guide will delve into the specific chemical characteristics of this compound, providing a foundational understanding for its use in research and development. Organic compounds incorporating the trifluoromethyl benzamide structural unit often exhibit significant biological activity and are utilized in the fields of medicine, pesticides, and synthetic dyes.[3]

Physicochemical Properties

| Property | Predicted Value | Source |

| CAS Number | 81559-71-7 | Internal Database |

| Molecular Formula | C₉H₈F₃NO₂ | |

| Molecular Weight | 219.16 g/mol | |

| Appearance | White Crystalline Powder | [4] |

| Boiling Point | 270.5 ± 40.0 °C | [4] |

| Density | 1.323 ± 0.06 g/cm³ | [4] |

| pKa | 15.17 ± 0.50 | [4] |

Synthesis of this compound: A Proposed Route

A robust synthetic pathway to this compound can be envisioned starting from the corresponding benzoic acid. This multi-step synthesis involves the preparation of the key intermediate, 3-Methoxy-4-(trifluoromethyl)benzoic acid, followed by its conversion to the target benzamide.

Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic Acid

The synthesis of the benzoic acid precursor can be achieved through various routes. One plausible approach involves the hydrolysis of a corresponding ester or the oxidation of a benzyl alcohol. For instance, a general procedure for the hydrolysis of a substituted methyl benzoate to the corresponding benzoic acid involves treatment with sodium hydroxide in methanol, followed by acidification.[5]

Conversion of 3-Methoxy-4-(trifluoromethyl)benzoic Acid to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and efficient method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with ammonia.

Step 1: Formation of the Acyl Chloride

3-Methoxy-4-(trifluoromethyl)benzoic acid can be converted to its corresponding acyl chloride by refluxing with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas.

Step 2: Amidation

The resulting 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield the desired this compound. This reaction is typically performed at low temperatures to control its exothermicity.[6]

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the synthesis of a benzamide from a benzoic acid, which can be adapted for the preparation of this compound.

Part A: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoyl Chloride

-

To a stirred solution of 3-Methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve the crude 3-Methoxy-4-(trifluoromethyl)benzoyl chloride from Part A in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amide protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The methoxy group should appear as a singlet at approximately 3.9 ppm.[5] The amide protons (NH₂) will likely appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals are expected for the carbonyl carbon of the amide (around 165-170 ppm), the aromatic carbons (in the range of 110-160 ppm), and the methoxy carbon (around 55-60 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching of the primary amide (two bands in the region of 3400-3200 cm⁻¹).

-

C=O stretching of the amide (the Amide I band) around 1650 cm⁻¹.

-

N-H bending of the amide (the Amide II band) around 1600 cm⁻¹.

-

C-O stretching of the methoxy group in the region of 1250-1000 cm⁻¹.

-

C-F stretching of the trifluoromethyl group, typically strong absorptions in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₈F₃NO₂. The fragmentation pattern will likely involve the loss of the amide group and other characteristic fragments.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the benzamide functional group. The amide nitrogen is nucleophilic, while the carbonyl carbon is electrophilic.

Key Reactions of the Benzamide Group

-

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[7]

-

Reduction: The amide can be reduced to the corresponding benzylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Dehydration: Primary amides can be dehydrated to nitriles using reagents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

Role as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the context of drug discovery. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring provides a unique electronic and steric environment that can be exploited to fine-tune the pharmacological properties of a lead compound. Substituted benzamides are known to exhibit a broad spectrum of biological activities and are key components in many pharmaceutical agents.[1] The versatility of the 3-methoxy-4-methylbenzoic acid, a related compound, as a precursor in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system drugs highlights the potential of this substitution pattern.[8]

Visualization of Key Concepts

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Pathway

Caption: Proposed synthetic pathway to this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and its expected spectroscopic characteristics based on sound chemical principles and data from analogous structures. The presence of the trifluoromethyl and methoxy groups on the benzamide scaffold makes it an attractive building block for the development of novel compounds with tailored biological activities. Further research into the synthesis and reactivity of this and related compounds is warranted to fully exploit their potential in the development of new pharmaceuticals and functional materials.

References

-

Quora. (2018, January 28). How will you convert benzamide to benzoic acid? Retrieved from [Link]

- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o563.

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Vega-Noverola, N., et al. (1989). Synthesis and antiemetic activity of N-substituted benzamides. European Journal of Medicinal Chemistry, 24(5), 479-483.

Sources

- 1. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. srinichem.com [srinichem.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide

Introduction

Aryl amides are a cornerstone of modern medicinal chemistry and materials science, found in a vast array of pharmaceuticals, polymers, and fine chemicals.[1] The unique electronic properties imparted by fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, field-proven methodology for the synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide, a valuable building block for drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for achieving a high-purity final product.

Section 1: Strategic Retrosynthetic Analysis

A robust synthesis begins with a logical disconnection approach. The target amide bond is the most logical point for retrosynthetic cleavage. This disconnection immediately reveals that the primary synthetic challenge lies in the controlled formation of an amide from its constituent carboxylic acid and amine precursors. The most direct and industrially scalable precursor is 3-Methoxy-4-(trifluoromethyl)benzoic acid, which serves as our key intermediate.

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Synthesis of the Key Precursor: 3-Methoxy-4-(trifluoromethyl)benzoic Acid

The synthesis of substituted benzoic acids, particularly those bearing trifluoromethyl groups, often involves multi-step sequences. While various routes exist, one common industrial approach begins with precursors like m-xylene, which can undergo chlorination and subsequent fluorination to install the trifluoromethyl group, followed by hydrolysis.[2] For the purpose of this guide, we will presume the availability of the key starting material, 3-Methoxy-4-(trifluoromethyl)benzoic acid , as it is accessible through specialized suppliers. Its synthesis often involves steps such as nitration, reduction, diazotization, and Sandmeyer-type reactions on more fundamental building blocks, a topic that warrants its own detailed guide.

Section 3: Core Synthesis Pathway: Amidation via an Acyl Chloride Intermediate

Directly reacting a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt, which requires harsh thermal conditions for dehydration.[3][4] The most reliable and scalable method involves activating the carboxylic acid by converting it into a highly reactive acyl chloride. This intermediate then readily undergoes nucleophilic attack by ammonia to form the desired amide with high efficiency.

3.1: Mechanistic Rationale & Workflow

The activation is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred on a large scale due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the acyl chloride. This highly electrophilic species is not typically isolated but is reacted in situ or after solvent removal with an ammonia source.

Caption: Two-step synthesis workflow from benzoic acid.

3.2: Detailed Experimental Protocol

Trustworthiness: This protocol incorporates standard laboratory techniques for synthesis, workup, and purification, ensuring reproducibility. All steps should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoyl Chloride

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methoxy-4-(trifluoromethyl)benzoic acid (10.0 g, 45.0 mmol).

-

Reagent Addition: Add dichloromethane (DCM, 100 mL) followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (6.5 mL, 89.0 mmol, ~2.0 equiv) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is a light-yellow oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a separate 500 mL flask, cool concentrated ammonium hydroxide (28-30% NH₃ in water, 100 mL) in an ice-water bath to 0-5°C.

-

Reagent Addition: Dissolve the crude benzoyl chloride from the previous step in anhydrous tetrahydrofuran (THF, 50 mL). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over 30 minutes, ensuring the temperature does not exceed 10°C. A white precipitate will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Filter the resulting white solid using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.

-

Drying: Dry the product under vacuum at 50-60°C to a constant weight.

3.3: Alternative Amidation Methods

While the acyl chloride route is robust, direct coupling methods offer milder conditions that may be suitable for substrates with sensitive functional groups.[5] These methods utilize coupling reagents to activate the carboxylic acid in situ.

-

Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), can facilitate amide bond formation under mild conditions.[6]

-

Phosphonium/Uronium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU are highly effective but are more expensive, making them more suitable for small-scale or complex syntheses.[6]

These methods typically involve dissolving the carboxylic acid, amine (or ammonia source), coupling reagent, and a non-nucleophilic base (e.g., DIEA) in an aprotic solvent like DMF or DCM.[6]

Section 4: Purification and Characterization

The crude product obtained from the acyl chloride protocol is often of high purity. However, for applications requiring exacting standards, recrystallization is recommended.

-

Purification Protocol: Recrystallize the crude this compound from a hot ethanol/water or isopropanol/water mixture. Dissolve the solid in a minimal amount of hot alcohol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter and dry the purified crystals.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

Section 5: Data Summary

The following table summarizes the key quantitative parameters for the recommended two-step synthesis protocol.

| Parameter | Value | Notes |

| Starting Material | 3-Methoxy-4-(trifluoromethyl)benzoic Acid | 1.0 equivalent |

| Activating Reagent | Thionyl Chloride (SOCl₂) | 2.0 equivalents |

| Amine Source | Conc. Ammonium Hydroxide (28-30%) | Large Excess |

| Solvents | DCM/THF | Anhydrous grade recommended |

| Reaction Temp. (Step 1) | Reflux (~40°C) | DCM as solvent |

| Reaction Temp. (Step 2) | 0°C to Room Temperature | Exothermic, requires cooling |

| Typical Overall Yield | 85-95% | Based on the starting benzoic acid |

| Purity (Post-Recrystallization) | >99% | As determined by HPLC |

Section 6: Safety and Handling

Professional laboratory safety practices are mandatory. All operations should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions. Byproducts (HCl, SO₂) are corrosive gases.

-

Trifluoromethylated Compounds: Can be irritants. Avoid inhalation and skin contact.[9][10][11]

-

Ammonium Hydroxide (NH₄OH): Corrosive and gives off pungent, irritating ammonia gas. Ensure adequate ventilation.

-

General Hazards: Standard precautions for handling organic solvents like DCM and THF should be followed. Refer to the Safety Data Sheet (SDS) for each reagent before use.[12][13]

Section 7: Conclusion

The synthesis of this compound is most effectively and scalably achieved through a two-step process involving the activation of the corresponding benzoic acid to its acyl chloride, followed by aminolysis. This method is high-yielding, utilizes readily available reagents, and follows well-established, reliable chemical principles. The provided protocol, when executed with the appropriate safety measures, serves as a validated pathway for researchers and drug development professionals to access this important chemical intermediate.

References

- Google Patents. (1994). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.

- Google Patents. (2017). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

- Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

National Institutes of Health. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

-

Quora. (2018). How will you convert benzamide to benzoic acid? Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. Retrieved from [Link]

-

National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

ResearchGate. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

-

PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 4-(Trifluoromethyl)thiobenzamide. Retrieved from [Link]

- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.

-

YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]

Sources

- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide Synthesis [fishersci.dk]

- 7. researchgate.net [researchgate.net]

- 8. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Methoxy-4-(trifluoromethyl)benzamide (CYM-5442)

This guide provides a comprehensive technical overview of the mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzamide, a compound also identified as CYM-5442. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, experimental evidence, and the underlying cellular and molecular pathways influenced by this potent and selective small molecule.

Executive Summary

This compound (CYM-5442) is a potent, highly selective, and orally active agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its mechanism of action is centered on its ability to specifically engage and activate S1P1, a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and neuronal protection.[2][3][4] By acting as a functional antagonist, CYM-5442 induces the internalization and degradation of S1P1 on lymphocytes, thereby sequestering them in secondary lymphoid organs and preventing their migration to sites of inflammation. This targeted immunomodulation forms the basis of its therapeutic potential in autoimmune diseases and other inflammatory conditions.[5][6] This guide will dissect the molecular interactions, signaling cascades, and physiological consequences of CYM-5442's engagement with the S1P1 receptor.

Introduction to the Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)

The S1P receptors (S1P1-5) are a family of GPCRs that bind the endogenous bioactive lipid, sphingosine-1-phosphate (S1P).[2][7] These receptors are integral to a multitude of physiological processes.[7] S1P1 is expressed ubiquitously but is found at high densities on lymphocytes, endothelial cells, and various cells within the central nervous system (CNS).[7][8]

Key Functions of S1P1:

-

Immune Cell Trafficking: The S1P concentration gradient between blood/lymph and lymphoid tissues is critical for lymphocyte egress from lymph nodes.[3][6][9] S1P1 activation on lymphocytes is essential for their response to this gradient, allowing them to exit lymphoid organs and circulate.[3][9]

-

Vascular Integrity: In endothelial cells, S1P1 signaling reinforces cell-cell junctions, such as VE-cadherin-containing adherens junctions, thereby promoting vascular barrier integrity and stability.[2][10]

-

Nervous System: Within the CNS, S1P1 is involved in neuronal differentiation, myelination, and the survival of oligodendrocytes and glial cells.[2]

Modulation of S1P1 has become a significant therapeutic strategy, most notably in the treatment of multiple sclerosis.[4][5]

Molecular Mechanism of Action of CYM-5442

CYM-5442 acts as a potent and highly selective agonist for the S1P1 receptor, exhibiting an EC50 of 1.35 nM.[1] A key feature of CYM-5442 is its high selectivity; it is inactive against the other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5).[1] This selectivity is crucial as it avoids potential side effects associated with the activation of other S1P receptors, such as the bradycardia linked to S1P3 agonism.[11]

Receptor Binding and Activation

Unlike the endogenous ligand S1P, which has a charged headgroup that interacts with specific arginine (R120) and glutamic acid (E121) residues in the orthosteric binding site, CYM-5442 engages the receptor differently.[12][13] Studies have shown that CYM-5442 can activate S1P1 mutants (R120A or E121A) that are unresponsive to S1P.[12][13] This indicates that CYM-5442 binds to a distinct hydrophobic pocket, separate from the S1P headgroup binding site.[12][13] This unique binding mode is attributed to aromatic interactions between the diethoxyphenyl moiety of CYM-5442 and phenylalanine (Phe210, Phe265) and tryptophan (Trp269) residues within the S1P1 binding site.[5]

Despite this different binding mode, CYM-5442 is a full agonist, capable of inducing canonical S1P1-dependent downstream signaling events.[12][13]

Downstream Signaling Pathways

Upon activation by CYM-5442, S1P1 couples primarily to the inhibitory G protein, Gαi.[2][10] This initiates a cascade of intracellular events that constitute the receptor's biological output.

Core Signaling Events:

-

Gαi-Mediated Signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

β-Arrestin Recruitment and MAP Kinase Activation: S1P1 activation recruits β-arrestin, which acts as a scaffold protein. This complex is essential for the subsequent activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[2] CYM-5442 has been shown to activate S1P1-dependent p42/p44-MAPK phosphorylation with an EC50 of 46 nM.[1]

-

PI3K/Akt Pathway: S1P1 activation can also lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation.

The following diagram illustrates the primary signaling cascade initiated by CYM-5442 binding to the S1P1 receptor.

Caption: CYM-5442-S1P1 Signaling Cascade.

Receptor Internalization and Functional Antagonism

A critical aspect of the mechanism of S1P1 agonists is the induction of receptor internalization and degradation.[5] CYM-5442 is a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[12][13][14] Upon sustained activation, the S1P1 receptor is phosphorylated, ubiquitinated, and subsequently internalized into endosomal compartments.[5][12] This process effectively removes the receptor from the cell surface, rendering the lymphocyte unable to detect the S1P gradient required for egress from lymphoid tissues.[3][9]

This "functional antagonism" is the cornerstone of the immunosuppressive effect of S1P1 modulators. The sequestration of lymphocytes, particularly T-cells and B-cells, within the lymph nodes prevents their infiltration into inflamed tissues or the CNS, thereby mitigating autoimmune pathology.[5][6]

The workflow for this process is visualized below.

Caption: Functional Antagonism Workflow.

Pharmacological Effects and In Vivo Evidence

The molecular mechanism of CYM-5442 translates into distinct and measurable pharmacological effects, which have been validated in numerous preclinical studies.

Lymphopenia

The most prominent in vivo effect of S1P1 agonism is a rapid, dose-dependent, and reversible reduction in circulating lymphocytes (lymphopenia).[12][14] CYM-5442 has been shown to be a full agonist for the induction and maintenance of lymphopenia in mice, decreasing circulating B-lymphocytes by 65% and T-lymphocytes by 85%.[12][13] This effect is directly mediated by S1P1, as it can be reversed by the administration of a specific S1P1 antagonist (W146).[12]

Immunomodulation Beyond Lymphocyte Trafficking

Recent studies have revealed that the immunomodulatory effects of CYM-5442 extend beyond simply sequestering lymphocytes.

-

Macrophage Recruitment: In a model of acute graft-versus-host disease (aGVHD), CYM-5442 reduced the severity of the disease by inhibiting the recruitment of macrophages to target organs.[14][15] This was achieved not by affecting macrophage proliferation, but by downregulating the expression of chemokines CCL2 and CCL7 in endothelial cells, which are critical for monocyte migration.[14][15]

-

Endothelial Cell Activation: In endothelial cells infected with influenza A virus, CYM-5442 was found to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1).[16][17] This effect was mediated by the inhibition of NF-κB activation in a β-arrestin2-dependent manner, suggesting a direct anti-inflammatory effect on the vasculature.[16][17]

Central Nervous System and Neuroprotection

CYM-5442 can effectively penetrate the central nervous system.[1] In animal models of retinal damage, daily treatment with CYM-5442 preserved visual function and resulted in a thicker retinal nerve fiber layer and higher numbers of retinal ganglion cells, demonstrating a significant neuroprotective effect.[1]

| Parameter | Value | Source |

| S1P1 EC50 | 1.35 nM | [1] |

| p42/p44 MAPK EC50 | 46 nM | [1] |

| Selectivity | Inactive vs S1P2, S1P3, S1P4, S1P5 | [1] |

| In Vivo Lymphopenia | ↓ 85% T-cells, ↓ 65% B-cells | [12][13] |

| CNS Penetration | Yes | [1] |

Experimental Protocols for Mechanism Characterization

Validating the mechanism of action for a GPCR agonist like CYM-5442 involves a suite of in vitro and in vivo assays. Below are representative protocols for key experiments.

Protocol: GPCR Activation via Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of an agonist by measuring downstream signaling. Since S1P1 is Gαi-coupled, cells are co-transfected with a promiscuous G-protein (e.g., Gα16) that redirects the signal to the Gq pathway, resulting in a measurable release of intracellular calcium.[18]

Methodology:

-

Cell Culture & Transfection:

-

Cell Plating:

-

Plate the transfected cells into a 96- or 384-well black, clear-bottom microplate and allow them to adhere.

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove culture media from the cells and add the dye loading solution.

-

Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

-

-

Compound Preparation:

-

Prepare a serial dilution of CYM-5442 in an appropriate assay buffer. Include a vehicle control and a positive control (e.g., S1P).

-

-

Assay Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Measure the baseline fluorescence of the cells.

-

Add the CYM-5442 dilutions to the wells and immediately begin kinetic fluorescence readings.

-

Monitor the change in fluorescence over time (typically 1-3 minutes).[20]

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Plot the ΔF against the log of the CYM-5442 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol: Receptor Internalization Assay using GFP-tagged Receptors

This assay visually confirms that agonist binding leads to the internalization of the receptor from the plasma membrane.

Methodology:

-

Cell Line:

-

Cell Plating:

-

Plate the S1P1-GFP cells onto glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to ~70% confluency.

-

-

Compound Treatment:

-

Treat the cells with a saturating concentration of CYM-5442 (e.g., 500 nM) or vehicle control.[5]

-

Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

-

Imaging:

-

Fix the cells at each time point using 4% paraformaldehyde.

-

Image the cells using a confocal microscope.

-

-

Analysis:

Conclusion

This compound (CYM-5442) is a highly selective S1P1 receptor agonist with a multifaceted mechanism of action. Its primary therapeutic effect stems from its ability to act as a functional antagonist, inducing S1P1 internalization on lymphocytes and leading to their sequestration away from sites of inflammation. This is complemented by direct anti-inflammatory effects on endothelial cells and potential neuroprotective activities within the CNS. The unique binding mode of CYM-5442, which does not rely on the canonical headgroup interactions of the endogenous ligand, presents an interesting avenue for the design of future S1P1 modulators. The combination of high potency, selectivity, and oral bioavailability makes CYM-5442 a valuable research tool and a promising candidate for the development of therapies for autoimmune and inflammatory diseases.

References

- MedchemExpress. (n.d.). CYM5442 | S1P1 Receptor Agonist.

-

Bryan, M. A., & Pyne, N. J. (2018). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. International Journal of Molecular Sciences, 19(12), 3848. [Link]

-

Cheng, Q., Ma, S., Lin, D., Mei, Y., Gong, H., Lei, L., ... & Liu, H. (2015). The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment. Cellular & Molecular Immunology, 12(6), 681–691. [Link]

-

Serradji, N., & Gergely, C. (2021). Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis: From Chemical Structure to Clinical Efficacy. International Journal of Molecular Sciences, 22(16), 8567. [Link]

-

Cheng, Q., Ma, S., Lin, D., Mei, Y., Gong, H., Lei, L., ... & Liu, H. (2015). The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment. PubMed. [Link]

-

Sanna, M. G., Vincent, K. P., Repetto, E., Nguyen, N., Brown, S. J., Abgaryan, L., ... & Rosen, H. (2010). Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. Molecular pharmacology, 78(5), 899–908. [Link]

-

Rivera, J., Proia, R. L., & Olivera, A. (2008). The alliance of sphingosine-1-phosphate and its receptors in immunity. Nature reviews. Immunology, 8(10), 753–763. [Link]

- Taylor & Francis. (n.d.). S1PR1 – Knowledge and References.

-

Rivera, J., & Chun, J. (2018). Sphingosine-1-phosphate receptors and innate immunity. Seminars in immunology, 38, 3–13. [Link]

-

Maceyka, M., & Spiegel, S. (2014). Sphingosine 1-phosphate signalling. The Journal of cell science, 127(Pt 16), 3491–3501. [Link]

-

Xiang, Y., & Liu, H. (2022). How do sphingosine-1-phosphate affect immune cells to resolve inflammation?. Frontiers in Immunology, 13, 991873. [Link]

-

Salomone, S., & Waeber, C. (2011). The structure and function of the S1P1 receptor. Pharmacological research, 64(6), 574–583. [Link]

-

Nagahashi, M., Takabe, K., Terracina, K. P., Soma, D., Hirose, Y., Kobayashi, T., ... & Hait, N. C. (2016). Sphingosine-1-Phosphate Transporters as Targets for Cancer Therapy. Biomedicines, 4(2), 12. [Link]

- Wikipedia. (n.d.). Sphingosine-1-phosphate receptor.

-

Sammani, S., & Al-Sawalha, N. (2017). Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential. Mediators of inflammation, 2017, 8206194. [Link]

-

Schulze, A., Oltmanns, J., Schihada, H., & Kostenis, E. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101784. [Link]

-

Sanna, M. G., Vincent, K. P., Repetto, E., Nguyen, N., Brown, S. J., Abgaryan, L., ... & Rosen, H. (2010). Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. Molecular Pharmacology, 78(5), 899–908. [Link]

-

Zhang, Z., Hong, Y., Li, F., Wei, H., Tian, M., & Yang, Z. (2021). S1P1-specific receptor agonist CYM-5442 induces lymhopenia but does not protect against LPS-induced acute lung injury in mice. International Immunopharmacology, 94, 107474. [Link]

-

Zhang, M., Xie, L., Zhang, Y., & Qiu, H. (2017). Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses. PloS one, 12(4), e0175188. [Link]

-

Perry, H. M., & Chapple, S. J. (2023). Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion. International Journal of Molecular Sciences, 24(14), 11333. [Link]

-

JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay l Protocol Preview. [Video]. YouTube. [Link]

-

Sanna, M. G., Vincent, K. P., Repetto, E., Nguyen, N., Brown, S. J., Abgaryan, L., ... & Rosen, H. (2010). Full Pharmacological Efficacy of a Novel S1P(1) Agonist That Does Not Require S1P-Like Headgroup Interactions. ResearchGate. [Link]

-

Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. [Link]

-

BMG LABTECH. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Video]. YouTube. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CYM5442. Retrieved from [Link]

-

Ovadia, O., Zozulya, G., Rathod, B., Shmueli, A., Roth, E., Lerman, B., ... & Cohen, Y. (2011). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Molecular & cellular proteomics : MCP, 10(12), M111.010286. [Link]

-

Buzzetti, F., Cuniere, N. L., & Scott, J. D. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS medicinal chemistry letters, 2(10), 752–757. [Link]

-

Buzzetti, F., Cuniere, N. L., & Scott, J. D. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS medicinal chemistry letters, 2(10), 752–757. [Link]

-

Newcombe, J., & Montalban, X. (2012). Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate. Journal of medicinal chemistry, 55(20), 8675–8684. [Link]

-

Zhang, M., Xie, L., Zhang, Y., & Qiu, H. (2017). Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses. PubMed. [Link]

-

Clemens, J. J., Davis, M. D., Lynch, K. R., & Macdonald, T. L. (2006). Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes. Bioorganic & medicinal chemistry letters, 16(14), 3679–3683. [Link]

-

Guerrero, M., Urbano, M., & Roberts, E. (2016). Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015). Expert opinion on therapeutic patents, 26(4), 455–470. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]

- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

3-Methoxy-4-(trifluoromethyl)benzamide: A Technical Guide to its Predicted Biological Activity and Research Framework

Introduction: Decoding the Therapeutic Potential of a Substituted Benzamide

In the landscape of modern drug discovery and agrochemical development, the benzamide scaffold represents a privileged structure, renowned for its versatility and broad spectrum of biological activities. The strategic incorporation of specific substituents onto the benzamide core can profoundly influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of 3-Methoxy-4-(trifluoromethyl)benzamide, a molecule poised at the intersection of two influential pharmacophoric groups: the electron-donating methoxy group and the electron-withdrawing trifluoromethyl moiety. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, a robust analysis of its structural components allows for the formulation of a compelling hypothesis regarding its potential biological activities and a strategic framework for its experimental validation.

This document is intended for researchers, scientists, and professionals in drug development. It will navigate the predicted biological landscape of this compound by dissecting the established roles of its constituent chemical motifs. Furthermore, it will lay out a comprehensive, step-by-step experimental workflow to systematically investigate and validate these predicted activities, thereby providing a foundational guide for future research endeavors.

Structure-Activity Relationship (SAR) Analysis: Predicting Biological Function

The biological activity of this compound can be logically inferred by examining the well-documented roles of its key structural features: the benzamide core, the 3-methoxy substituent, and the 4-trifluoromethyl group.

The Benzamide Core: A Foundation for Diverse Bioactivity

The benzamide moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs and investigational agents. Its ability to form hydrogen bonds and engage in various non-covalent interactions allows it to bind to a multitude of biological targets, including enzymes and receptors. Benzamide-containing molecules have demonstrated efficacy as anti-cancer agents, antipsychotics, antiemetics, and antimicrobials[1].

The 4-(Trifluoromethyl) Group: Enhancing Potency and Metabolic Stability

The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's binding affinity, membrane permeability, and metabolic stability[2]. The presence of a trifluoromethyl group has been associated with a range of biological activities, including:

-

Antimicrobial Properties: Trifluoromethylated compounds have shown promise as antibacterial and antifungal agents[3].

-

Enzyme Inhibition: This group is a key feature in many enzyme inhibitors, including those targeting cholinesterases and cholesteryl ester transfer protein (CETP)[4][5].

-

Anticancer Activity: Numerous trifluoromethyl-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.

The 3-Methoxy Group: Modulating Receptor Interaction and Selectivity

The methoxy (-OCH3) group, an electron-donating substituent, can influence a molecule's conformation and electronic distribution. In the context of benzamides, methoxy groups have been shown to be critical for activity and selectivity, particularly in neurological and gastrointestinal applications. For instance, substituted methoxybenzamides are known to act as dopamine D2 receptor antagonists and gastrokinetic agents[6]. The positioning of the methoxy group at the meta-position (C3) can subtly alter the molecule's interaction with target proteins compared to ortho- or para-substitutions.

Synergistic Hypothesis for this compound

The combination of these three motifs in this compound suggests several plausible biological activities. The trifluoromethyl group is expected to enhance the overall potency and cellular uptake, while the benzamide core provides a versatile scaffold for target interaction. The 3-methoxy group could fine-tune the binding affinity and selectivity for specific receptors or enzymes. Based on this SAR analysis, this compound is predicted to exhibit potential as an:

-

Anticancer Agent: Targeting key enzymes or signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Agent: Disrupting microbial cell processes.

-

CNS-acting Agent: Modulating the activity of neurotransmitter receptors.

dot

Caption: Predicted biological activities based on structural components.

Proposed Mechanism of Action: A Multifaceted Approach

Based on the predicted activities, the mechanism of action of this compound could involve several cellular pathways.

-

In Oncology: The compound could act as a kinase inhibitor, disrupt microtubule dynamics, or induce apoptosis through the modulation of Bcl-2 family proteins[8]. The trifluoromethyl group may enhance binding to hydrophobic pockets within enzyme active sites.

-

As an Antimicrobial: It might inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, or disrupt cell membrane integrity[4].

-

In the Central Nervous System: The molecule could function as a dopamine or serotonin receptor antagonist, similar to other methoxy-substituted benzamides[9]. The specific substitution pattern would likely influence its receptor subtype selectivity and potential for side effects.

dot

Sources

- 1. Compound Libraries » High-Throughput Molecular Screening Center » The Wertheim UF Scripps Institute » University of Florida [hts.scripps.ufl.edu]

- 2. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ChemDiv in Publications and Patents [chemdiv.com]

- 4. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide | C9H7F4NO2 | CID 171013898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. chembk.com [chembk.com]

- 9. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure and Properties of 3-Methoxy-4-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Methoxy-4-(trifluoromethyl)benzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will dissect its core molecular structure, explore its key physicochemical and spectroscopic properties, and detail a robust synthetic pathway. The strategic placement of the methoxy and trifluoromethyl groups on the benzamide scaffold imparts unique electronic and conformational characteristics, making it a valuable intermediate for the synthesis of complex molecules. This document serves as a detailed resource, integrating theoretical principles with practical, field-proven methodologies to support advanced research and development applications.

Introduction: The Significance of Fluorinated Benzamides

Benzamides are a cornerstone structural motif in a vast array of biologically active compounds and functional materials.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, has become a pivotal strategy in modern drug design.[2] The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinities.[2]

This compound combines the potent electron-withdrawing nature of the trifluoromethyl group with the electron-donating, hydrogen-bond-accepting methoxy group. This specific substitution pattern on the aromatic ring creates a molecule with distinct electronic and steric properties, making it a versatile building block for targeted therapeutic agents and advanced organic materials.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in experimental research.

-

IUPAC Name: this compound

-

CAS Number: 327-83-3

-

Molecular Formula: C₉H₈F₃NO₂

-

Molecular Weight: 219.16 g/mol

The key physicochemical properties are summarized in the table below. These values are essential for designing experimental conditions, including solvent selection, purification methods, and reaction temperature.

| Property | Value | Source |

| Molecular Weight | 219.16 g/mol | Computed |

| XLogP3 | 1.9 | Computed |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Rotatable Bond Count | 2 | Computed |

| Topological Polar Surface Area | 49.4 Ų | Computed |

Data is computationally derived and provides estimated values.

Molecular Structure and Spectroscopic Profile

The molecular architecture of this compound dictates its reactivity and interactions. The benzamide core consists of a planar phenyl ring and an amide group. The spatial arrangement of the methoxy and trifluoromethyl substituents influences the molecule's conformation and electronic distribution.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis provides empirical confirmation of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 2 will be a singlet (or a narrow doublet), influenced by the adjacent amide and methoxy groups. The protons at positions 5 and 6 will likely appear as a doublet and a doublet of doublets, respectively, due to coupling with each other and the strong electron-withdrawing effect of the CF₃ group.

-

Amide Protons (-CONH₂): Two broad singlets corresponding to the two non-equivalent amide protons, typically found downfield (δ 5.5-8.0 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons around δ 3.9-4.1 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display nine unique signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the amide will be observed in the δ 165-170 ppm region.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A key diagnostic tool for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, typically around δ -61 ppm (relative to CFCl₃).[3]

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.

-

N-H Stretch: Two distinct bands in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

-

C-F Stretch: Strong absorption bands in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

-

C-O Stretch: An absorption band for the aryl-alkyl ether linkage around 1250 cm⁻¹.

-

Synthesis and Reaction Pathway

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-methoxy-4-(trifluoromethyl)benzoic acid. A common and reliable method is direct amidation using a coupling agent.

General Synthetic Workflow

The conversion of a carboxylic acid to a primary amide can be efficiently achieved using various modern coupling reagents that activate the carboxylic acid for nucleophilic attack by ammonia or an ammonia surrogate.

Sources

- 1. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-Methoxy-4-(trifluoromethyl)benzamide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor aqueous solubility can significantly impede preclinical testing and lead to challenges in formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility of 3-Methoxy-4-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry due to its structural motifs. While specific experimental solubility data for this compound is not widely published, this document serves as a practical whitepaper, guiding researchers through the theoretical considerations and detailed experimental protocols necessary to establish a robust solubility profile. We will delve into the structural rationale for its anticipated solubility behavior and provide step-by-step instructions for both kinetic and thermodynamic solubility assays.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research, the solubility of a potential drug candidate is a critical physical property that dictates its journey from the laboratory to clinical application. It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its therapeutic efficacy and safety profile.[1] A compound with poor solubility can present significant hurdles, including inadequate absorption from the gastrointestinal tract, which in turn reduces oral bioavailability.[2] Early and accurate assessment of solubility allows for informed decisions in lead optimization, formulation development, and the selection of appropriate in vivo models.[3]

This guide focuses on this compound, a molecule featuring a benzamide core, a methoxy group, and a trifluoromethyl group. Each of these functional groups contributes to its overall physicochemical properties. Amides containing trifluoromethyl substituents are recognized as important pharmacophores in medicinal chemistry.[4] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can influence a molecule's interaction with biological targets.[5] Understanding the interplay of these structural features is key to predicting and experimentally verifying the solubility of this compound.

Theoretical Assessment of Solubility

Before embarking on experimental determination, a theoretical assessment of this compound's solubility can provide a foundational understanding of its expected behavior. This analysis is based on the compound's structural components and established principles of organic chemistry.

Structural Features Influencing Solubility

The solubility of an organic molecule is governed by the balance of its polar and non-polar regions and its ability to interact with the solvent molecules.[1]

-

Benzamide Core: The amide group (-CONH2) is polar and capable of both donating and accepting hydrogen bonds. This functional group contributes to aqueous solubility.

-

Methoxy Group (-OCH3): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing, which generally decreases aqueous solubility.[5] Its presence can significantly impact the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is non-polar and contributes to the hydrophobic character of the molecule.

Based on these features, this compound is anticipated to have limited aqueous solubility. The non-polar aromatic ring and the lipophilic trifluoromethyl group likely dominate its character, despite the presence of the polar amide and methoxy groups. Conversely, it is expected to be more soluble in organic solvents, particularly those that can engage in hydrogen bonding or have a moderate to high polarity. A related compound, N-methoxy-N-methyl-4-(trifluoromethyl)benzamide, is reported to be soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), but insoluble in water.[6] Another similar molecule, m-Methoxybenzamide, is soluble in ethanol, DMSO, and dimethylformamide (DMF), while being sparingly soluble in aqueous buffers.[7]

Predicting Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): In water, solubility is expected to be low due to the significant hydrophobic character. In alcohols like ethanol and methanol, the solubility is predicted to be higher. These solvents have both a polar hydroxyl group that can interact with the amide and methoxy groups, and a non-polar alkyl chain that can interact with the aromatic ring and trifluoromethyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in DMSO and DMF, as these solvents are strong hydrogen bond acceptors and can effectively solvate the polar groups of the molecule. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar solvents as they cannot effectively solvate the polar amide and methoxy functionalities.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental assessment is essential. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[8]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[8] This method is high-throughput and provides an early indication of potential solubility issues.[9]

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.

-

Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Assay Plate Preparation: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of the PBS buffer in the wells of a 1.4 mL microplate. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the microplate and place it on a thermomixer. Shake at 850 rpm for 2 hours at 25°C.

-

Separation of Undissolved Compound: Use a solubility filter plate to separate the solution from any precipitate. Alternatively, centrifuge the plate at high speed to pellet the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method such as LC-MS/MS or UV-Vis spectrophotometry. A calibration curve of the compound in the assay buffer/DMSO mixture must be prepared to accurately determine the concentration.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[2] This is considered the "gold standard" for solubility measurement and is typically performed at later stages of drug development.[10]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, or organic solvent). The presence of excess solid should be visible.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer. Agitate the mixture for 24 to 48 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Sample Collection: After the incubation period, stop the agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

-

Verification: After sampling, visually confirm that excess solid material remains in the vial to validate that a saturated solution was achieved.

Data Presentation and Interpretation